Naratriptan-d3 Hydrochloride

Beschreibung

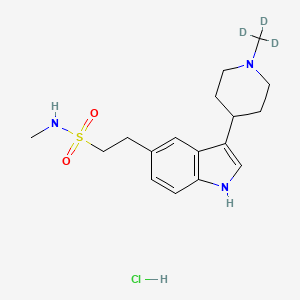

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H/i2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZYKMQFAUBTD-MUTAZJQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(CC1)C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662141 |

Source

|

| Record name | N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190021-64-7 |

Source

|

| Record name | N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

An In-depth Technical Guide to Naratriptan-d3 Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This compound is the deuterated analogue of Naratriptan Hydrochloride, a selective serotonin 5-HT1B/1D receptor agonist used in the acute treatment of migraine headaches.[1][2] The parent compound, naratriptan, exerts its therapeutic effect by constricting cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides, which are key events in the pathophysiology of a migraine attack.[1][3][4]

The strategic replacement of three hydrogen atoms with deuterium on the N-methyl group of the piperidine ring introduces a stable, non-radioactive isotopic label.[5][6] This modification renders this compound an indispensable tool in pharmaceutical research, primarily serving as a high-fidelity internal standard for the quantitative analysis of naratriptan in biological matrices.[7][8] Its utility is rooted in the principle that its physicochemical properties are nearly identical to the parent drug, yet its increased mass allows for distinct detection in mass spectrometry-based assays. This guide provides a comprehensive overview of the chemical properties, pharmacology, analytical applications, and handling protocols for this compound.

Physicochemical Properties and Structural Identity

The core chemical and physical characteristics of this compound are summarized below. These properties are fundamental to its application in analytical chemistry, dictating its solubility, stability, and chromatographic behavior.

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride | [5] |

| CAS Number | 1190021-64-7 | [5][6][] |

| Molecular Formula | C₁₇H₂₃D₃ClN₃O₂S | [6][] |

| Molecular Weight | 374.94 g/mol | [5][6][] |

| Appearance | White to Light Brown Solid | [] |

| Purity | ≥95%; ≥99% atom D | [][10] |

| Storage | Store at -20°C for long-term stability. | [11] |

| Solubility | Readily soluble in water (for the non-deuterated form, indicating similar properties for the deuterated salt). | [1] |

Chemical Structure:

Pharmacological Context: The Parent Compound Naratriptan

To appreciate the analytical application of the deuterated form, one must first understand the pharmacology of naratriptan itself.

Mechanism of Action

The therapeutic activity of naratriptan in migraine is attributed to its agonist effects at 5-HT1B and 5-HT1D receptors.[1][12] This interaction leads to three key pharmacological actions:

-

Vasoconstriction: Agonism of 5-HT1B receptors on intracranial blood vessels leads to the constriction of dilated arteries, counteracting a primary source of migraine pain.[3][13]

-

Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[3]

-

Modulation of Pain Pathways: The drug may also act on 5-HT1B/1D receptors in the brainstem, directly inhibiting the excitability of trigeminal nuclei cells and reducing the transmission of pain signals.[3][12]

Pharmacokinetic Profile

Naratriptan exhibits distinct pharmacokinetic properties compared to other triptans, such as a longer half-life and high oral bioavailability.[14]

-

Absorption: It is well absorbed after oral administration, with a bioavailability of approximately 70%.[1][4]

-

Time to Peak Plasma Concentration (Tmax): 2 to 3 hours.[1][4]

-

Metabolism: Naratriptan is metabolized by a range of cytochrome P450 isoenzymes.

The need to accurately characterize these pharmacokinetic parameters in drug development and clinical studies drives the demand for a reliable internal standard, a role perfectly filled by this compound.

Core Application: Internal Standard in Bioanalytical Assays

The "gold standard" for quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an exemplary SIL-IS for the quantification of naratriptan.

Causality Behind the Choice:

-

Co-elution: Being structurally identical to the analyte (naratriptan), the deuterated standard exhibits nearly the same chromatographic retention time, ensuring it experiences the same matrix effects during ionization.

-

Extraction Efficiency: It mirrors the analyte's behavior during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), effectively normalizing for any variability or loss during the extraction process.

-

Mass Differentiation: The +3 Dalton mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard simultaneously and without interference.[8]

Experimental Protocol: Quantification of Naratriptan in Human Plasma via LC-MS/MS

This protocol outlines a validated method for determining naratriptan concentrations in human plasma samples.[8]

1. Materials and Reagents:

-

Naratriptan Hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (analytical grade)

-

Human plasma (K₂EDTA)

-

Ultrapure water

2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of naratriptan and this compound in methanol (e.g., at 1 mg/mL).

-

Create a series of working standard solutions of naratriptan by serial dilution of the stock solution with a 50:50 acetonitrile/water mixture to prepare calibration curve standards.

-

Prepare a working solution of the internal standard (Naratriptan-d3) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions:

-

HPLC System: Agilent 1200 series or equivalent.[8]

-

Column: Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm.[8]

-

Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (50:50 v/v).[8]

-

Flow Rate: 0.6 mL/min.[8]

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Selected Reaction Monitoring (SRM).

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Naratriptan/Naratriptan-d3) against the nominal concentration of the calibration standards.

-

Apply a weighted linear regression to the calibration curve.

-

Determine the concentration of naratriptan in the unknown samples by interpolating their peak area ratios from the regression line.

Workflow Visualization

The following diagram illustrates the bioanalytical workflow for quantifying naratriptan using its deuterated internal standard.

Caption: Bioanalytical workflow for naratriptan quantification.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity and ensure the safety of this compound. While deuterated compounds are not radioactive, they are still active chemical substances and require appropriate precautions.[15]

1. Personal Protective Equipment (PPE):

-

Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[16]

2. Handling:

-

Avoid Inhalation and Contact: Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[16][17]

-

Prevent Isotopic Dilution: Deuterated compounds can be hygroscopic and susceptible to hydrogen-deuterium (H/D) exchange with atmospheric moisture. For highly sensitive applications, handle under an inert atmosphere (e.g., nitrogen or argon).[15][18]

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[16][19]

3. Storage:

-

Temperature: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended.[11][19]

-

Moisture Protection: Store away from moisture to prevent H/D exchange and degradation. Use of a desiccator may be beneficial for opened containers.[15][18]

-

Shelf Life: Deuterium itself is a stable isotope and does not have a shelf life.[20] The stability of this compound is dependent on proper storage to prevent chemical degradation or contamination, not isotopic decay.[20]

4. Disposal:

-

Dispose of waste material in accordance with institutional, local, and national hazardous chemical waste regulations.[15][19] Do not dispose of down the drain or into the environment.

Conclusion

This compound is a high-purity, stable isotope-labeled compound that serves as a critical reagent in modern pharmaceutical analysis. Its primary role as an internal standard in LC-MS/MS assays enables researchers and drug development professionals to perform highly accurate and precise quantification of naratriptan in complex biological matrices. This capability is fundamental to pharmacokinetic, bioequivalence, and toxicokinetic studies. A thorough understanding of its chemical properties, the pharmacological context of its parent compound, and adherence to rigorous analytical and safety protocols are essential for leveraging its full potential in advancing drug development and clinical research.

References

-

Drugs.com. (2025, November 20). Naratriptan: Package Insert / Prescribing Information / MOA. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Naratriptan. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Naratriptan Hydrochloride?. [Link]

-

Medical Dialogues. (2023, August 28). Naratriptan: Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]

-

Pharmaffiliates. (n.d.). CAS No: 1190021-64-7| Chemical Name : this compound. [Link]

-

Christensen, J. A., & Clemens, J. A. (2000). Pharmacokinetics of naratriptan in adolescent subjects with a history of migraine. Journal of clinical pharmacology, 40(4), 415–420. [Link]

-

WebMD. (2024, July 5). Naratriptan (Amerge): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

-

Mathew, N. T. (1999). Naratriptan: a review. Expert opinion on investigational drugs, 8(5), 687–695. [Link]

-

Wikipedia. (n.d.). Naratriptan. [Link]

-

Reddy, Y. T., et al. (2011). Method development and validation for naratriptan determination in human plasma by HPLC with tandem mass spectrometry detection. Acta Pharmaceutica, 61(2), 157-167. [Link]

-

Chemical Suppliers USA. (n.d.). naratriptan suppliers USA. [Link]

-

U.S. Food and Drug Administration. (1997, June 24). Naratriptan 2.5 mg tablets - Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

-

Suneetha, A., & Rao, D. (2011). Assay of naratriptan hydrochloride in pharmaceutical formulations by RP-HPLC method. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 210-212. [Link]

-

Heritage Pharmaceuticals Inc. (2015, May 8). SAFETY DATA SHEET - Naratriptan Tablets USP. [Link]

-

Apotex Inc. (2020, January 16). PRODUCT MONOGRAPH PrAPO-NARATRIPTAN. [Link]

-

DrugCentral. (n.d.). naratriptan. [Link]

-

Dehghan, M. H., & Kadam, S. S. (2011). Estimation of Naratriptan Hydrochloride in Bulk and Formulation by First Order Derivative UV- Spectrophotometric Methods. International Journal of ChemTech Research, 3(4), 1883-1888. [Link]

-

PubChem. (n.d.). Naratriptan-d3. National Center for Biotechnology Information. [Link]

-

Sreenivasa, R. G., et al. (2022). Estimation of Naratriptan Hydrochloride by using RP-HPLC method. NeuroQuantology, 20(8), 539-545. [Link]

-

Patel, K., et al. (2011). Development and validation of stability indicating assay method for naratriptan by ultra performance liquid chromatography. Der Pharmacia Lettre, 3(4), 28-36. [Link]

-

PubChem. (n.d.). Naratriptan Hydrochloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds?. [Link]

-

ZEOCHEM. (n.d.). Deuterium Labeled Compounds. [Link]

-

Chemistry For Everyone. (2025, June 16). Does Deuterium Have A Shelf Life?. YouTube. [Link]

-

Mayo Clinic. (n.d.). Naratriptan (oral route) - Side effects & dosage. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Naratriptan - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Naratriptan Hydrochloride? [synapse.patsnap.com]

- 4. Naratriptan : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. This compound | C17H26ClN3O2S | CID 45040002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. revistas.usp.br [revistas.usp.br]

- 10. naratriptan suppliers USA [americanchemicalsuppliers.com]

- 11. Naratriptan D3 Hydrochloride | TargetMol [targetmol.com]

- 12. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Naratriptan (Amerge): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 14. Naratriptan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]

- 20. youtube.com [youtube.com]

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

An In-Depth Technical Guide on the Synthesis and Characterization of Naratriptan-d3 Hydrochloride

Naratriptan is a second-generation triptan, a class of drugs that act as selective serotonin (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D subtypes.[1] It is widely prescribed for the acute treatment of migraine attacks.[2] In the realm of drug development and clinical pharmacology, understanding a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile is paramount. This requires highly accurate and sensitive bioanalytical methods to quantify the drug and its metabolites in complex biological matrices like blood plasma.[3]

Stable isotope-labeled compounds are indispensable tools in modern bioanalysis, serving as ideal internal standards for quantitative mass spectrometry.[4] this compound, the deuterium-labeled analogue of Naratriptan HCl, is chemically identical to the parent drug but carries a distinct mass signature due to the incorporation of three deuterium atoms.[5] This mass difference allows it to be distinguished by a mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly to the unlabeled drug during sample extraction, chromatography, and ionization.[6] This co-elution and similar behavior correct for variations in sample processing and instrument response, leading to highly precise and accurate quantification.[3][7]

This guide provides a comprehensive overview of the synthetic strategy and rigorous characterization of this compound, designed for researchers and scientists in drug development and analytical chemistry.

Part 1: Chemical Synthesis and Mechanistic Rationale

The synthesis of this compound requires a multi-step approach. A key strategic decision is the point at which the deuterium label is introduced. For efficiency and to avoid unnecessary isotopic scrambling, the label is typically incorporated in one of the final synthetic steps using a deuterated reagent. The IUPAC name, N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide hydrochloride, confirms that the three deuterium atoms are located on the N-methyl group of the piperidine ring.[8] Therefore, a logical retrosynthetic approach involves the synthesis of a des-methyl piperidine precursor, which is then alkylated with a trideuteriomethyl source.

Synthetic Workflow Overview

The chosen synthetic pathway leverages a Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, to construct the core structure of Naratriptan.[1][9] The overall process can be visualized as follows:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative synthesis adapted from established methodologies for Naratriptan.[10][11]

Step 1: Synthesis of the Vinylsulfonamide Indole Intermediate

-

Reaction Setup: To a solution of 5-bromoindole (1.0 eq) in anhydrous Dimethylformamide (DMF) are added N-methylvinylsulfonamide (1.2 eq), Palladium(II) acetate (0.05 eq), and tri-o-tolylphosphine (0.1 eq).

-

Coupling Reaction: The mixture is purged with nitrogen, and triethylamine (3.0 eq) is added. The reaction is heated to 100-110 °C and stirred for 12-16 hours until TLC or LC-MS analysis indicates consumption of the starting material.

-

Work-up: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, (E)-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide, is purified by column chromatography. The rationale for using a Heck reaction is its reliability in forming C-C bonds between aryl halides and alkenes, which is ideal for constructing the ethanesulfonamide side chain on the indole ring.[9]

Step 2: Hydrogenation and Formation of the Des-Methyl Precursor

-

Hydrogenation: The intermediate from Step 1 is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added.

-

Reduction: The suspension is subjected to a hydrogen atmosphere (50 psi) and stirred at room temperature for 8-12 hours. This step reduces the double bond in the vinylsulfonamide side chain and the tetrahydropyridine ring simultaneously to yield the fully saturated piperidine ring.

-

Isolation: The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the des-methyl Naratriptan precursor (nor-Naratriptan).

Step 3: Deuterium Labeling via N-Alkylation

-

Reaction Setup: The nor-Naratriptan precursor (1.0 eq) is dissolved in a suitable aprotic solvent such as acetonitrile, along with a non-nucleophilic base like potassium carbonate (2.5 eq).

-

Label Incorporation: Trideuteriomethyl iodide (CD3I, 1.1 eq) is added to the mixture. The reaction is stirred at room temperature for 6-8 hours. The use of a deuterated alkylating agent at this late stage is a common and efficient strategy for introducing stable isotope labels.[12]

-

Work-up and Purification: The solvent is removed in vacuo, and the residue is partitioned between water and dichloromethane. The organic layer is collected, dried, and concentrated. The resulting crude Naratriptan-d3 base is purified via column chromatography to achieve high purity.

Step 4: Formation of the Hydrochloride Salt

-

Salt Formation: The purified Naratriptan-d3 base is dissolved in a minimal amount of cold methanol.

-

Acidification: A solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether or methanolic HCl) is added dropwise with stirring until the pH is acidic (pH ~2-3).

-

Precipitation and Isolation: The hydrochloride salt precipitates out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.[11] The salt form is preferred for pharmaceuticals due to improved stability and solubility.[13]

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the successful synthesis, isotopic incorporation, and purity of the final product. A combination of mass spectrometry, NMR spectroscopy, and chromatography provides a self-validating system of analysis.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the incorporation of deuterium atoms by verifying the expected mass shift. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for this purpose.[14][15]

Protocol: LC-MS/MS Analysis

-

Chromatography: Separation is achieved on a C18 reverse-phase column (e.g., Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm).[14]

-

Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water and acetonitrile (50:50 v/v) is used at a flow rate of 0.6 mL/min.[14]

-

Mass Spectrometry: The analysis is performed using an electrospray ionization (ESI) source in positive ion mode. Selected Reaction Monitoring (SRM) is used for quantification.[14]

-

Expected Transitions:

-

Naratriptan: The protonated molecule [M+H]+ appears at m/z 336.5, which fragments to a characteristic product ion at m/z 98.0.[14][16]

-

Naratriptan-d3: The protonated molecule [M+H]+ is expected at m/z 339.5 (a +3 Da shift), which fragments to a product ion at m/z 101.0 (also a +3 Da shift, confirming the label is on the fragment).[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the overall chemical structure and pinpoints the location of the deuterium label.

-

¹H NMR: The proton NMR spectrum of this compound will be identical to that of unlabeled Naratriptan, with one critical exception: the complete absence of the singlet corresponding to the N-CH₃ protons on the piperidine ring (typically around δ 2.40 ppm).[9] This absence is conclusive evidence of successful deuteration at the intended position.

-

¹³C NMR: The carbon spectrum will show all the expected signals for the Naratriptan skeleton. The signal for the deuterated carbon (N-CD₃) will appear as a multiplet with a lower intensity due to C-D coupling and longer relaxation times.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the chemical purity of the synthesized compound.

Protocol: RP-HPLC Purity Analysis

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.[17]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20:80 v/v, pH adjusted to 4.0) is used in an isocratic elution mode.[17]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[17]

-

Detection: UV detection at a wavelength of 225 nm or 282 nm is appropriate for the indole chromophore.[17][18]

-

Analysis: A single major peak should be observed, and the purity is calculated based on the peak area percentage. The retention time should be nearly identical to an authentic standard of unlabeled Naratriptan.

Summary of Characterization Data

| Analytical Technique | Parameter | Expected Result for this compound | Rationale |

| LC-MS/MS (ESI+) | [M+H]⁺ Precursor Ion | m/z 339.5 | Confirms the +3 mass unit shift from deuterium labeling. |

| SRM Product Ion | m/z 101.0 | Verifies the label is on the N-methyl piperidine fragment. | |

| ¹H NMR | N-CH₃ Signal | Absent | Confirms complete deuteration at the target methyl group. |

| Aromatic/Aliphatic Signals | Consistent with Naratriptan structure | Confirms the integrity of the core molecular structure. | |

| HPLC-UV | Purity | ≥98% | Establishes the chemical purity of the final compound. |

| Retention Time | Nearly identical to unlabeled Naratriptan | Confirms similar chromatographic behavior. |

Conclusion and Applications

The successful synthesis of this compound, validated by a rigorous suite of analytical techniques, yields a high-purity internal standard essential for modern pharmaceutical research. The combination of mass spectrometry, NMR, and HPLC provides a self-validating workflow that confirms identity, isotopic enrichment, and chemical purity. This deuterated standard is primarily used in LC-MS/MS-based bioanalytical assays to support pharmacokinetic, bioavailability, and bioequivalence studies of Naratriptan, ensuring the generation of reliable and accurate data for regulatory submissions and clinical decision-making.[5][14]

References

-

Reddy, B., et al. (2012). Method development and validation for naratriptan determination in human plasma by HPLC with tandem mass spectrometry detection. Brazilian Journal of Pharmaceutical Sciences, 48(3), 459-467. Available at: [Link]

-

Rao, B. V., et al. (2011). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. Der Pharma Chemica, 3(2), 167-171. Available at: [Link]

-

Cipla Limited. (2012). A Process For The Synthesis Of Naratriptan. Indian Patent Application 735/MUM/2012. Available at: [Link]

-

Ahmad, S., et al. (2018). Recent Advances in the Synthesis of Naratriptan: An Anti-Migraine Drug. Bentham Science. Available at: [Link]

-

Sravani, S., et al. (2017). Assay of naratriptan hydrochloride in pharmaceutical formulations by RP-HPLC method. International Journal of Pharmacy, 7(3), 134-138. Available at: [Link]

- Rao, D. R., et al. (2012). Process for the synthesis of naratriptan. U.S. Patent Application US20120220778A1.

-

Farkas, S., et al. (2005). New Synthesis of Naratriptan. ResearchGate. Available at: [Link]

-

Unkefer, C. J., & Martinez, R. A. (2012). The use of stable isotope labelling for the analytical chemistry of drugs. Drug Testing and Analysis, 4(3-4), 303-307. Available at: [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

-

Shah, D. A., et al. (2015). Estimation of naratriptan hydrochloride in bulk and formulation by first order derivative UV-Spectrophotometric methods. ResearchGate. Available at: [Link]

- Reddy, P., et al. (2006). Process for preparing naratriptan hydrochloride. WIPO Patent Application WO2006010079A2.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Scott, D. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]

-

Vasantharaju, S. G., et al. (2016). Stability Indicating Assay Method Development and Validation of Naratriptan Hydrochloride By RP–HPLC. Research Journal of Pharmacy and Technology, 9(12), 2209-2215. Available at: [Link]

-

Kumar, A., et al. (2022). Estimation of Naratriptan Hydrochloride by using RP-HPLC method. Neuroquantology, 20(10), 5127-5144. Available at: [Link]

-

Kalgutkar, A. S., & Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(1), 102-120. Available at: [Link]

-

Al-kassas, R., & Wen, J. (2007). Preparation and characterization of naratriptan base from the hydrochloride salt. ResearchGate. Available at: [Link]

-

Bhadoriya, A., et al. (2013). Product ion mass spectra of naratriptan. ResearchGate. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. drugs.com [drugs.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. metsol.com [metsol.com]

- 7. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 8. This compound | C17H26ClN3O2S | CID 45040002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. A Process For The Synthesis Of Naratriptan [quickcompany.in]

- 11. US20120220778A1 - Process for the synthesis of naratriptan - Google Patents [patents.google.com]

- 12. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 14. revistas.usp.br [revistas.usp.br]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rjptonline.org [rjptonline.org]

- 18. semanticscholar.org [semanticscholar.org]

Introduction: The Rationale for Deuterating Naratriptan

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Naratriptan

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of deuterated naratriptan, tailored for researchers, chemists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles, offering a robust framework for producing high-purity, isotopically labeled naratriptan for research and preclinical applications.

Naratriptan is a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][2] Like many pharmaceuticals, its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, particularly its rate of metabolism. The primary sites of metabolic activity often involve the cleavage of carbon-hydrogen (C-H) bonds, a process frequently mediated by cytochrome P450 (CYP450) enzymes.[3]

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), can significantly alter the metabolic fate of a drug molecule.[4] This is due to the Kinetic Isotope Effect (KIE) , a phenomenon where the greater mass of deuterium (one proton and one neutron) compared to protium (one proton) results in a stronger C-D bond versus a C-H bond.[5][6] Consequently, a higher activation energy is required to cleave a C-D bond, which can lead to a slower rate of metabolism at the site of deuteration.[6][7]

The primary advantages of deuterating naratriptan include:

-

Enhanced Metabolic Stability: Slowing the rate of metabolism can lead to a longer drug half-life and increased systemic exposure.[8]

-

Improved Pharmacokinetic Profile: A more predictable metabolic profile can result in reduced inter-patient variability.

-

Potential for Lower Dosing: A longer-acting drug may allow for lower or less frequent dosing, potentially reducing side effects.[5]

-

Metabolic Shunting: Deuteration at one metabolic site can redirect metabolism to other pathways, which may lead to a different metabolite profile, potentially avoiding the formation of toxic metabolites.[6][8]

Naratriptan possesses two primary potential sites for metabolic N-demethylation: the sulfonamide N-methyl group and the piperidine N-methyl group. This guide will focus on a synthetic strategy to introduce a trideuteromethyl (CD₃) group at the piperidine nitrogen, a common site for oxidative metabolism.

Strategic Synthesis of Naratriptan-d₃

The most efficient and controlled method for introducing the N-CD₃ group is through the synthesis of an N-desmethyl-naratriptan precursor, followed by a deuterated reductive amination. This late-stage labeling strategy minimizes the cost associated with deuterated reagents and simplifies the synthetic pathway.

Several synthetic routes to the naratriptan core have been published, often involving methods like Fischer indolization or Heck coupling.[9][10] Our approach will leverage a known precursor, N-desmethyl-naratriptan, which can be synthesized via established literature methods.[11]

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process: first, the preparation of the core precursor, and second, the isotopic labeling step.

Sources

- 1. Naratriptan - Wikipedia [en.wikipedia.org]

- 2. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. news-medical.net [news-medical.net]

- 6. bioscientia.de [bioscientia.de]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. WO2009118753A2 - Process for preparation of naratriptan hydrochloride - Google Patents [patents.google.com]

physicochemical properties of Naratriptan-d3 HCl

An In-Depth Technical Guide to the Physicochemical Properties of Naratriptan-d3 Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of this compound (Naratriptan-d3 HCl). As the stable isotope-labeled analogue of the selective 5-HT1B/1D receptor agonist Naratriptan, this compound is of paramount importance to researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical science. Its primary application is as an internal standard for the precise quantification of Naratriptan in complex biological matrices.[1] This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data points to explain the causality behind experimental methodologies and the implications of each property for practical laboratory use. It is designed to serve as an authoritative resource for scientists and drug development professionals, ensuring the integrity and accuracy of their research through a deep understanding of this critical reagent.

Introduction

The Therapeutic Role of Naratriptan

Naratriptan is a member of the triptan class of drugs, indicated for the acute treatment of migraine attacks.[2][3] Its therapeutic effect is mediated through selective agonism of the 5-HT1B and 5-HT1D serotonin receptors.[4][5] Activation of these receptors on intracranial blood vessels leads to vasoconstriction, while stimulation of 5-HT1D/1B receptors on trigeminal nerve endings is thought to inhibit the release of pro-inflammatory neuropeptides, collectively providing relief from migraine headaches.[4]

The Imperative for Stable Isotope Labeled Internal Standards (SIL-IS)

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), variability arising from sample preparation, extraction, and instrument response can significantly impact accuracy. A SIL-IS is the gold standard for mitigating these effects. By incorporating stable heavy isotopes such as deuterium (²H or D), the labeled compound is chemically identical to the analyte but physically distinct by mass.[1] Naratriptan-d3 HCl co-elutes with the unlabeled Naratriptan and experiences identical extraction recovery and ionization suppression/enhancement. Its distinct mass-to-charge ratio (m/z), however, allows it to be separately quantified by the mass spectrometer, providing a highly reliable basis for correcting analytical variability and ensuring data integrity.[1]

Chemical Identity and Core Properties

Naratriptan-d3 HCl is the deuterated hydrochloride salt of Naratriptan, where three hydrogen atoms on the N-methyl group of the piperidine ring have been replaced with deuterium atoms.

| Property | Value | Source |

| Chemical Name | N-(methyl-d3)-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide monohydrochloride | Internal |

| Synonyms | GR-85548A d3 | [1] |

| CAS Number | 1190021-64-7 | [1] |

| Molecular Formula | C₁₇H₂₃D₃ClN₃O₂S | [1] |

| Molecular Weight | 374.94 g/mol | [1] |

| Appearance | White to pale yellow powder (inferred from non-deuterated form) | [2] |

| Melting Point | ~246 °C (based on non-deuterated Naratriptan HCl) | [5] |

Note: The physicochemical properties of isotopologues are nearly identical to their unlabeled counterparts. Therefore, data for Naratriptan HCl is used as a highly reliable proxy where direct data for the d3 variant is not published.

Solubility Profile

The solubility of an analytical standard is a cornerstone of its utility, dictating how stock solutions are prepared and how the compound behaves in various assays. Naratriptan-d3 HCl, as a hydrochloride salt, exhibits pH-dependent solubility.

Causality: The Role of the Hydrochloride Salt

Naratriptan base contains two key basic nitrogen atoms: the piperidine nitrogen and the indole nitrogen. The piperidine nitrogen is the more basic of the two and is readily protonated. The hydrochloride salt form ensures that the molecule is predominantly in its ionized, water-soluble state. This is a deliberate choice to enhance aqueous solubility and improve handling characteristics, as the free base form would be significantly less soluble in neutral aqueous media. Naratriptan HCl is described as readily soluble in water.[2]

Caption: pH-dependent equilibrium of Naratriptan, influencing its solubility.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a definitive measure of a compound's solubility, which is critical for preparing saturated solutions and understanding its behavior in aqueous systems.

-

Preparation: Add an excess amount of Naratriptan-d3 HCl (e.g., 10 mg) to a known volume of purified water or a relevant buffer (e.g., 1 mL PBS, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid is essential for confirming saturation.

-

Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Sampling & Dilution: Carefully remove a known volume of the supernatant and dilute it gravimetrically or volumetrically with an appropriate mobile phase or solvent.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known concentrations of the standard.

-

Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Express the result in mg/mL or mmol/L.

Solubility in Organic Solvents

For applications requiring non-aqueous stock solutions (e.g., for certain cell-based assays or formulation work), solubility in organic solvents is key. Based on related compounds, Naratriptan-d3 HCl is expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO) and methanol.[6]

Ionization and Partitioning Behavior

pKa: Predicting Ionization State

Lipophilicity: LogP and LogD

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes.

-

LogP (Partition Coefficient): This is the ratio of the concentration of the neutral molecule in octanol versus water. It is an intrinsic property of the compound. The experimental LogP for Naratriptan base is reported to be between 1.6 and 2.16.[3][5]

-

LogD (Distribution Coefficient): This is the partition ratio of all species (neutral and ionized) at a specific pH. For an ionizable base like Naratriptan, LogD is pH-dependent. At pH values below its pKa, the molecule is mostly ionized and hydrophilic, resulting in a lower LogD. At pH values above its pKa, it is mostly neutral and more lipophilic, and the LogD value approaches the LogP value.

Understanding this distinction is vital. When performing liquid-liquid extractions, for instance, adjusting the sample pH to a value well above the pKa will render Naratriptan more neutral, facilitating its extraction from the aqueous phase into an immiscible organic solvent like ethyl acetate or methyl tert-butyl ether.[7]

Analytical Characterization for Use as an Internal Standard

The validation of Naratriptan-d3 HCl as an internal standard requires rigorous analytical characterization to confirm its identity, purity, and, most importantly, its isotopic enrichment.

Mass Spectrometry (MS): The Definitive Analysis

MS is the cornerstone technique for working with SIL-IS. It confirms the mass shift due to deuteration and is used for quantification.

-

Identity Confirmation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition and verify the +3 Da mass increase over the unlabeled compound.

-

Quantitative Method: A validated LC-MS/MS method using Selected Reaction Monitoring (SRM) provides exceptional sensitivity and selectivity.[7] The specific mass transitions are:

The +3 Da shift is observed in both the precursor and the product ion, confirming the location of the deuterium labels on the N-methyl-piperidinyl fragment.

Caption: Workflow for using Naratriptan-d3 HCl as an internal standard in LC-MS.

Protocol: Determination of Isotopic Enrichment via LC-MS

The value of a SIL-IS is directly tied to its isotopic purity. This protocol ensures that the contribution of the unlabeled (d0) species within the standard is negligible.

-

Solution Preparation: Prepare a high-concentration solution of Naratriptan-d3 HCl (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

MS Method: Infuse the solution directly or use an LC-MS system in full scan mode (not SRM) to observe the parent ion cluster.

-

Data Acquisition: Acquire the mass spectrum centered around the m/z of the protonated molecule (~339.4). Ensure sufficient resolution to distinguish between the different isotopologues (d0, d1, d2, d3, etc.).

-

Analysis: Integrate the peak areas for the [M+H]⁺ ions corresponding to Naratriptan-d0 (m/z 336.5), d1 (337.5), d2 (338.5), and d3 (339.5).

-

Calculation: Calculate the isotopic enrichment as:

-

Enrichment (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

-

-

Acceptance Criteria: For high-quality internal standards, the isotopic enrichment should be >98%, and ideally >99%.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

While MS confirms isotopic purity, a standard RP-HPLC method with UV detection is essential for assessing chemical purity and detecting any non-isotopic impurities.

-

Rationale: This method separates the parent compound from any precursors, degradation products, or other related substances. A high degree of chemical purity (>98%) is required to ensure that the standard solution concentration is accurate.

-

Typical Conditions:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: UV at 224 nm.[8]

-

Quantification: Purity is determined by area percent calculation, assuming all impurities have a similar response factor.

-

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this valuable reagent.

-

Solid-State Stability: As a solid powder, Naratriptan-d3 HCl is stable for extended periods when stored correctly. A supplier recommends storage at -20°C for up to 3 years.[1]

-

Solution Stability: Stability in solution is a more immediate concern. Stock solutions prepared in organic solvents like DMSO or methanol should be stored at -20°C or -80°C and monitored for degradation. Freeze-thaw stability should be evaluated if solutions will be used intermittently. A published study on Naratriptan found it to be stable through three freeze-thaw cycles and on the benchtop.[7]

-

Forced Degradation: To understand intrinsic stability, forced degradation studies are performed by subjecting the compound to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress).[9] This is crucial for developing stability-indicating analytical methods where degradation products must be separated from the main peak.

Conclusion

This compound is a meticulously designed tool for the modern research scientist. Its physicochemical properties—high water solubility as a salt, predictable partitioning behavior based on its pKa, and distinct mass spectrometric signature—make it an ideal internal standard. A thorough understanding of these characteristics, from solubility and pKa to isotopic enrichment and stability, is not merely academic. It is the foundation upon which robust, reproducible, and trustworthy bioanalytical data are built, empowering researchers in their quest to understand the complex pharmacology of Naratriptan and develop new therapeutic strategies.

References

-

Naratriptan: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

Naratriptan Hydrochloride | C17H26ClN3O2S | CID 60875. PubChem, National Center for Biotechnology Information. [Link]

-

Naratriptan - Wikipedia. Wikipedia. [Link]

-

Naratriptan | C17H25N3O2S | CID 4440. PubChem, National Center for Biotechnology Information. [Link]

-

Naratriptan | CAS#:121679-13-8. Chemsrc.com. [Link]

-

Naratriptan HCl - Uses, DMF, Dossier, Manufacturer, Supplier. PharmaCompass.com. [Link]

-

naratriptan - Drug Central. DrugCentral. [Link]

-

Method development and validation for naratriptan determination in human plasma by HPLC with tandem mass spectrometry detection. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Preparation, Characterization and Buccal Permeation of Naratriptan. PubMed, National Center for Biotechnology Information. [Link]

-

Estimation of Naratriptan Hydrochloride by using RP-HPLC method. Neuroquantology. [Link]

-

Estimation of Naratriptan Hydrochloride in Bulk and Formulation by First Order Derivative UV- Spectrophotometric Methods. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Estimation of naratriptan hydrochloride in bulk and formulation by first order derivative UV-Spectrophotometric methods. ResearchGate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. drugs.com [drugs.com]

- 3. Naratriptan - Wikipedia [en.wikipedia.org]

- 4. Naratriptan Hydrochloride | C17H26ClN3O2S | CID 60875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. revistas.usp.br [revistas.usp.br]

- 8. neuroquantology.com [neuroquantology.com]

- 9. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Mechanism-of-Action-of-Naratriptan-d3-Hydrochloride-as-an-Internal-Standard

Abstract

This technical guide provides an in-depth exploration of the role and mechanism of action of Naratriptan-d3 Hydrochloride as a stable isotope-labeled internal standard in the quantitative bioanalysis of naratriptan. The guide elucidates the fundamental principles of isotope dilution mass spectrometry (IDMS) and details the advantages of using a deuterated analog to ensure accuracy and precision in pharmacokinetic and other clinical studies. It offers a comprehensive walkthrough of the bioanalytical workflow, from sample preparation to data analysis, highlighting how this compound compensates for analytical variability. Furthermore, this document aligns these scientific principles with the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.

Introduction: The Need for Precision in Naratriptan Bioanalysis

Naratriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][2][3][4] Its therapeutic efficacy is linked to its ability to constrict intracranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[1][2] Accurate quantification of naratriptan in biological matrices like plasma is crucial for pharmacokinetic studies, dose-response assessments, and bioequivalence trials that underpin drug development and regulatory approval.[5][6][7][8][9]

The inherent complexity of biological samples and the multi-step nature of bioanalytical methods introduce potential for variability at each stage, from sample extraction to instrumental analysis. To counteract these variabilities and ensure the reliability of quantitative data, a robust internal standard is indispensable.[10][11][12] A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice in modern bioanalysis, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12][13][14] This guide will dissect the mechanism by which this compound functions as an ideal internal standard, ensuring the integrity and accuracy of naratriptan quantification.

The Cornerstone of Quantitative Bioanalysis: Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis.[15][16][17][18] The core principle of IDMS lies in the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the earliest stage of analysis.[16] This "isotope dilution" allows for the correction of analyte loss during sample processing and compensates for fluctuations in the mass spectrometer's response.[15][18]

The fundamental assumption is that the stable isotope-labeled internal standard behaves identically to the unlabeled analyte throughout the entire analytical procedure.[10][11][19] By measuring the ratio of the signal from the analyte to the signal from the internal standard, a precise quantification can be achieved, irrespective of variations in sample recovery or instrument performance.[18]

Caption: Workflow of Isotope Dilution Mass Spectrometry.

This compound: The Ideal Internal Standard

This compound is a deuterated analog of naratriptan where three hydrogen atoms have been replaced with deuterium atoms. This subtle modification in mass makes it distinguishable by a mass spectrometer, while its chemical and physical properties remain nearly identical to the parent compound.[14][20][21]

| Property | Naratriptan | This compound | Rationale for an Ideal Internal Standard |

| Chemical Structure | C₁₇H₂₅N₃O₂S | C₁₇H₂₂D₃N₃O₂S·HCl | Near-identical chemical properties ensure co-behavior during extraction, chromatography, and ionization.[10][11] |

| Molecular Weight | 335.47 g/mol | ~338.5 g/mol (for the free base) | The mass difference allows for distinct detection by the mass spectrometer without significant isotopic overlap.[14] |

| Chromatographic Behavior | Co-elutes with Naratriptan-d3 | Co-elutes with Naratriptan | Ensures both compounds experience the same matrix effects and ionization conditions at the same time.[10][19] |

| Ionization Efficiency | Similar to Naratriptan-d3 | Similar to Naratriptan | The stable isotope label has a negligible effect on ionization, leading to a consistent response ratio.[12] |

Mechanism of Action in a Bioanalytical Workflow

The efficacy of this compound as an internal standard is realized through its consistent behavior relative to the analyte throughout the analytical process.

Sample Preparation: Compensating for Variability

The first critical step in bioanalysis is the extraction of the analyte from the complex biological matrix (e.g., plasma, serum).[22] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). During these processes, some amount of the analyte may be lost.

By adding a precise amount of this compound to the sample before extraction, any loss experienced by the native naratriptan will be mirrored by a proportional loss of the deuterated internal standard.[12] This ensures that the ratio of the analyte to the internal standard remains constant, regardless of the extraction efficiency.

Sources

- 1. What is the mechanism of Naratriptan Hydrochloride? [synapse.patsnap.com]

- 2. PathWhiz [pathbank.org]

- 3. drugs.com [drugs.com]

- 4. Naratriptan: MedlinePlus Drug Information [medlineplus.gov]

- 5. Pharmacokinetics of naratriptan in adolescent subjects with a history of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naratriptan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Uncertainty analysis in pharmacokinetics and pharmacodynamics: application to naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of the triptan antimigraine agents: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. crimsonpublishers.com [crimsonpublishers.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 15. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 16. osti.gov [osti.gov]

- 17. Isotope dilution - Wikipedia [en.wikipedia.org]

- 18. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 21. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

An In-depth Technical Guide to the Isotopic Labeling of Naratriptan for Research

Abstract

This technical guide provides a comprehensive overview of the isotopic labeling of naratriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine.[1] Tailored for researchers, scientists, and drug development professionals, this document delves into the strategic considerations, synthetic methodologies, and applications of isotopically labeled naratriptan. We will explore the rationale behind isotopic labeling, detail synthetic pathways for introducing stable isotopes such as deuterium (²H) and carbon-13 (¹³C), provide validated experimental protocols, and discuss the critical role of these labeled compounds in advancing pharmaceutical research, particularly in bioanalytical and pharmacokinetic studies.

Introduction: The Imperative for Isotopic Labeling in Naratriptan Research

Naratriptan is a second-generation triptan characterized by its high selectivity for 5-HT1B/1D receptors, favorable tolerability, and a long duration of action.[1] In drug development and clinical pharmacology, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount.[2] Isotopic labeling is a powerful technique that enables precise tracking and quantification of drug molecules and their metabolites in vivo and in vitro.

By replacing one or more atoms in the naratriptan molecule with their heavier, non-radioactive (stable) isotopes, we create a chemical twin that is distinguishable by mass spectrometry (MS) but behaves identically in biological systems. This distinction is the cornerstone of modern quantitative bioanalysis, where a stable isotope-labeled (SIL) version of the drug serves as the ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] Furthermore, isotopically labeled naratriptan is invaluable for conducting absolute bioavailability studies and investigating metabolic pathways with high precision.[4][5]

Strategic Considerations for Labeling Naratriptan

The successful application of an isotopically labeled compound hinges on two key decisions: the choice of the isotope and its position within the molecular structure.

2.1 Choice of Isotope (Deuterium vs. Carbon-13)

-

Deuterium (²H or D): Deuterium labeling is often more synthetically accessible and cost-effective. The introduction of multiple deuterium atoms (e.g., D₃, D₄) provides a sufficient mass shift for clear differentiation from the unlabeled analyte in MS analysis. However, the C-D bond is stronger than the C-H bond, which can sometimes lead to a "deuterium isotope effect," potentially altering the rate of metabolism if the label is placed at a site of metabolic attack.[2]

-

Carbon-13 (¹³C): ¹³C labeling is generally more robust as it does not typically induce a significant kinetic isotope effect. This makes ¹³C-labeled compounds excellent internal standards. However, the synthesis of ¹³C-labeled precursors is often more complex and expensive.

2.2 Labeling Position

The placement of the isotopic label is critical to ensure it is not lost during metabolic processes. Naratriptan is metabolized by a wide range of cytochrome P450 isoenzymes. Therefore, labels should be introduced at positions that are metabolically stable. For naratriptan, strategic locations include:

-

The N-methyl group of the piperidine ring : This is a common and stable position for introducing a -CD₃ group.

-

The indole ring : While susceptible to some oxidation, certain positions can be deuterated.

-

The ethylsulfonamide side chain : The ethyl bridge offers potential sites for stable deuteration.

For use as an internal standard, Naratriptan-d₃ , with the label on the N-methyl group of the piperidine, is a widely used and commercially available isotopologue.[6]

Synthetic Strategies and Methodologies

The synthesis of isotopically labeled naratriptan leverages established synthetic routes for the parent drug, incorporating labeled reagents at key steps.[7] Several synthetic strategies have been reported, often involving Heck reactions, Fischer indolizations, or Sonogashira couplings to construct the core indole structure.[7][8]

Below, we outline a conceptual synthetic workflow for preparing Naratriptan-d₃, a common and highly effective internal standard.

Workflow for Synthesis of Naratriptan-d₃

Caption: A conceptual workflow for the synthesis of Naratriptan-d₃.

Key Synthetic Reactions

-

Preparation of Labeled Precursor: The synthesis typically begins with the preparation of the labeled piperidone intermediate. This is achieved by reacting a piperidone precursor with a labeled methylating agent, such as trideuteriomethyl iodide (CD₃I).

-

Core Indole Assembly: The indole core of naratriptan can be constructed through various methods. A common approach involves the reaction of a substituted indole, like 5-bromoindole, with the labeled 1-(methyl-d₃)-piperidin-4-one.[9] This is often an Aldol-type condensation followed by dehydration.[9]

-

Side-Chain Attachment (Heck Reaction): A palladium-catalyzed Heck reaction is a powerful method to attach the vinylsulfonamide side chain.[8][10] The intermediate from the previous step is coupled with N-methylvinylsulfonamide using a palladium catalyst.[8][9]

-

Final Reduction: The final step involves the reduction of the double bond in the tetrahydropyridine ring to form the piperidine ring, yielding the final naratriptan-d₃ product. This is typically accomplished via catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[8][9]

Detailed Experimental Protocol: Synthesis of Naratriptan-d₃

The following protocol is a representative example based on established chemical principles for triptan synthesis.[8][9] Researchers should adapt this protocol based on available starting materials and laboratory capabilities.

Step 1: Synthesis of 5-Bromo-3-(1-(methyl-d₃)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

-

To a stirred solution of 5-bromoindole (1.0 eq) and 1-(methyl-d₃)-piperidin-4-one (1.2 eq) in methanol, add powdered potassium hydroxide (4.0 eq).

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Step 2: Synthesis of (E)-N-Methyl-2-(3-(1-(methyl-d₃)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl)vinylsulfonamide

-

In a reaction vessel, combine the product from Step 1 (1.0 eq), N-methylvinylsulfonamide (1.5 eq), palladium(II) acetate (0.1 eq), and tri(o-tolyl)phosphine (0.2 eq) in anhydrous dimethylformamide (DMF).

-

Add triethylamine (3.0 eq) to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 100 °C for 8-12 hours.

-

After cooling, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue via column chromatography.

Step 3: Synthesis of N-(Methyl-d₃)-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide (Naratriptan-d₃)

-

Dissolve the product from Step 2 in methanol or ethanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).

-

Subject the mixture to hydrogenation in a Parr apparatus or using a hydrogen balloon at 40-50 psi.

-

Maintain the reaction with stirring for 12-24 hours until TLC or LC-MS indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate to obtain the final product, Naratriptan-d₃.

Characterization and Quality Control

Ensuring the identity, purity, and isotopic enrichment of the final product is a critical, self-validating step.

| Analytical Technique | Purpose | Expected Result for Naratriptan-d₃ |

| Mass Spectrometry (MS) | Confirm mass shift and isotopic enrichment. | A molecular ion peak at m/z 339.4 (for [M+H]⁺), which is 3 Da higher than unlabeled naratriptan (m/z 336.5).[6] |

| ¹H NMR Spectroscopy | Confirm label position and structural integrity. | Absence or significant reduction of the signal corresponding to the N-methyl protons on the piperidine ring. |

| ¹³C NMR Spectroscopy | Confirm overall carbon skeleton. | Spectrum should be consistent with the naratriptan structure. |

| HPLC/UPLC | Determine chemical and radiochemical purity. | A single major peak with >98% purity. |

Applications in Research

Internal Standard for Bioanalytical Methods

The primary application of isotopically labeled naratriptan is as an internal standard for the quantification of naratriptan in biological matrices like plasma or serum. Because SIL-IS co-elutes with the analyte and has nearly identical ionization efficiency and extraction recovery, it accurately corrects for variations during sample preparation and analysis, leading to highly precise and accurate results as required by regulatory agencies.[3] A validated LC-MS/MS method using Naratriptan-d₃ as an internal standard reported a linear concentration range of 0.1-25.0 ng/mL in human plasma.

Pharmacokinetic (PK) and ADME Studies

Isotopically labeled compounds are instrumental in defining the pharmacokinetic profile of a drug.[5][11] By administering a labeled version of naratriptan, researchers can:

-

Determine Absolute Bioavailability: A "microtracer" study involves administering an oral dose of the unlabeled drug and a simultaneous intravenous dose of the labeled drug. By comparing the plasma concentrations of both species, absolute bioavailability can be calculated accurately in a single session.[4]

-

Metabolite Profiling: Labeled naratriptan helps in distinguishing drug-related metabolites from endogenous matrix components in mass spectrometry, facilitating the identification and structural elucidation of novel metabolites.

Visualization of the Bioanalytical Workflow

Caption: Workflow for quantitative bioanalysis using a labeled internal standard.

Conclusion

The isotopic labeling of naratriptan is an essential tool in the arsenal of pharmaceutical scientists. Stable isotopologues, particularly deuterium-labeled naratriptan, provide the gold standard for internal standards in regulated bioanalysis, ensuring the accuracy and reliability of pharmacokinetic data. The synthetic strategies outlined in this guide, grounded in established organic chemistry principles, offer a pathway to these critical research materials. By carefully selecting the isotope and its position, and by rigorously characterizing the final product, researchers can confidently apply labeled naratriptan to elucidate its metabolic fate, define its pharmacokinetic properties, and ultimately support its safe and effective clinical use.

References

-

Drugs.com. (2025). Naratriptan: Package Insert / Prescribing Information / MOA. Retrieved from Drugs.com. [Link]

-

Reddy, G. S., Reddy, S. P., & Sait, S. (2011). Method development and validation for naratriptan determination in human plasma by HPLC with tandem mass spectrometry detection. Brazilian Journal of Pharmaceutical Sciences, 47(3), 515-523. [Link]

-

Rao, B. V., Rao, G. K., & Reddy, P. S. (2011). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. Der Pharma Chemica, 3(2), 167-171. [Link]

-

Kumar, A., & Singh, M. (2018). Recent Advances in the Synthesis of Naratriptan: An Anti-Migraine Drug. Current Organic Synthesis, 15(6), 774-785. [Link]

-

U.S. Food and Drug Administration. (1997). Naratriptan 2.5 mg tablets - Center for Drug Evaluation and Research. Retrieved from accessdata.fda.gov. [Link]

-

Cipla Limited. (2012). A Process For The Synthesis Of Naratriptan. (Indian Patent Application No. 35/2012). [Link]

-

HexonSynth. (n.d.). Isotope Labelled Compounds. Retrieved from HexonSynth. [Link]

- Rao, D. R., Kankan, R. N., & Chikhalikar, S. V. (2012). Process for the synthesis of naratriptan. (U.S.

-

National Center for Biotechnology Information. (n.d.). Naratriptan. PubChem Compound Database. Retrieved from [Link]

-

Kokotos, G., & Constantinou-Kokotou, V. (2006). New Synthesis of Naratriptan. Heterocycles, 68(4), 713. [Link]

-

Borse, J. S., & Shirkhedkar, A. A. (2012). Estimation of Naratriptan Hydrochloride in Bulk and Formulation by First Order Derivative UV-Spectrophotometric Methods. Journal of Applied Pharmaceutical Science, 2(8), 227-230. [Link]

-

Lappin, G., & Stevens, L. (2006). The use of isotopes in the determination of absolute bioavailability of drugs in humans. Expert Opinion on Drug Metabolism & Toxicology, 2(3), 419-427. [Link]

-

Wang, L., et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 22(10), 825-843. [Link]

-

Christensen, M. L., et al. (2000). Pharmacokinetics of naratriptan in adolescent subjects with a history of migraine. Journal of Clinical Pharmacology, 40(12 Pt 1), 1383-1389. [Link]

-

Goadsby, P. J. (1998). Naratriptan: a review of its pharmacology and clinical potential in the acute treatment of migraine. Expert Opinion on Investigational Drugs, 7(10), 1667-1676. [Link]

-

van Hecken, A., et al. (2004). Applications of stable isotopes in clinical pharmacology. Journal of Clinical Pharmacology, 44(2), 111-126. [Link]

Sources

- 1. Naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The use of isotopes in the determination of absolute bioavailability of drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revistas.usp.br [revistas.usp.br]

- 7. eurekaselect.com [eurekaselect.com]

- 8. A Process For The Synthesis Of Naratriptan [quickcompany.in]

- 9. US20120220778A1 - Process for the synthesis of naratriptan - Google Patents [patents.google.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Pharmacokinetics of naratriptan in adolescent subjects with a history of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Naratriptan-d3 Hydrochloride

For researchers, scientists, and drug development professionals, ensuring the integrity of analytical standards and active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for Naratriptan-d3 Hydrochloride (C₁₇H₂₃D₃ClN₃O₂S), a deuterated isotopologue of Naratriptan, a selective 5-HT1B/1D receptor agonist used in migraine treatment.[1][2][3] Understanding the chemical behavior of this compound under various environmental stressors is critical for its effective use in research and development, ensuring both the accuracy of experimental results and the preservation of its chemical purity.

Physicochemical Properties and Structural Considerations

This compound is the hydrochloride salt of Naratriptan where three hydrogen atoms on the N-methyl group of the ethanesulfonamide side chain have been replaced with deuterium.[2][4] This isotopic substitution is primarily for its use as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[1]

| Property | Value | Source(s) |

| Chemical Name | N-Methyl-d3-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]-ethanesulfonamide Hydrochloride | [2][4] |

| CAS Number | 1190021-64-7 | [2][4] |

| Molecular Formula | C₁₇H₂₃D₃ClN₃O₂S | [2] |

| Molecular Weight | 374.94 g/mol | [2][4] |

| Appearance | Off-White to Pale Pink/Yellow Solid | [2][5][6] |

| Solubility | Readily soluble in water. Soluble in organic solvents like DMSO and DMF. | [5][6][7] |

The hydrochloride salt form enhances the compound's solubility in aqueous solutions, a crucial characteristic for preparing stock solutions and standards for analysis.[5][6] The deuterium labeling itself is generally considered to have a minimal impact on the compound's physicochemical properties but can slightly alter metabolic rates, a phenomenon known as the kinetic isotope effect. However, for the purposes of stability and storage, its properties are largely governed by the parent Naratriptan molecule.

Intrinsic Stability and Degradation Profile

The stability of a pharmaceutical compound is not an absolute property but rather its resistance to degradation under the influence of various environmental factors.[8] International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate stress testing to establish the intrinsic stability of a drug substance.[8][9][10] Studies on the non-deuterated form, Naratriptan HCl, provide the foundational knowledge for understanding the stability of its deuterated analogue.

Forced degradation studies have revealed that Naratriptan is susceptible to degradation under specific stress conditions:

-

Hydrolysis (Acidic and Alkaline): Naratriptan HCl is labile in both acidic and alkaline conditions.[11][12][13][14] Significant degradation (approximately 70%) has been observed after refluxing in 0.1N HCl for 8 hours.[12] It is also highly unstable in alkaline mediums, with substantial degradation occurring in 0.1N NaOH.[12][14] The degradation appears to be more pronounced in alkaline conditions compared to acidic ones.[12]

-

Hydrolysis (Neutral): The molecule is more stable in neutral aqueous solutions but can still undergo degradation upon prolonged stress, such as refluxing in water for 8 hours at 100°C.[12][14]

-

Oxidation: The compound is reported to be stable against oxidative stress. Studies show no significant degradation even when exposed to strong oxidizing agents like 30-50% hydrogen peroxide (H₂O₂) for 24 hours at room temperature.[11][12][13][14]

-

Photostability: Naratriptan is generally stable under photolytic conditions.[11][12][13] However, one study noted some degradation after exposure to sunlight for 48 hours, suggesting that prolonged or intense light exposure should be avoided.[12]

-

Thermal Stability: The compound is stable under dry heat conditions, with studies showing no degradation when subjected to temperatures of 50-60°C for extended periods.[12][13][14][15]

The logical workflow for assessing these stability characteristics is outlined below.

Caption: Workflow for forced degradation testing of Naratriptan-d3 HCl.

The key takeaway from these studies is that pH is the most critical factor influencing the stability of Naratriptan in solution. The molecule is most vulnerable to hydrolysis in acidic and, particularly, alkaline environments.

Recommended Storage and Handling Conditions

Based on the compound's physicochemical properties and stability profile, the following storage and handling protocols are recommended to maintain its integrity and ensure its suitability for research applications.

For long-term preservation, this compound should be stored as a solid in a tightly sealed container.[16]

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator) | [2] To minimize the potential for slow degradation over time, refrigerated conditions are optimal. While some suppliers may ship at ambient temperature, long-term storage should be at a controlled, cool temperature. |

| Atmosphere | Dry, inert atmosphere (optional) | The hydrochloride salt can be hygroscopic. Storing in a desiccator or under an inert gas like argon or nitrogen can prevent moisture uptake. |